molecular formula C4H6Cl2O4S B3510024 3-(Dichloromethylsulfonyl)propanoic acid

3-(Dichloromethylsulfonyl)propanoic acid

Cat. No.: B3510024
M. Wt: 221.06 g/mol
InChI Key: DBRSAWZABRDOKQ-UHFFFAOYSA-N
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Description

3-(Dichloromethylsulfonyl)propanoic acid is a high-purity organic compound offered for chemical and pharmaceutical research applications. The structure of this molecule, featuring a propanoic acid chain linked to a dichloromethylsulfonyl group, suggests potential as a versatile synthetic intermediate or building block in organic synthesis. Researchers can explore its utility in the development of novel chemical entities, including the synthesis of more complex molecules with potential bioactivity. The dichloromethylsulfonyl moiety is a distinctive functional group that may be of interest in structure-activity relationship (SAR) studies, particularly in the design of protease inhibitors or other enzyme-targeted therapeutics, given the known role of sulfonyl groups in binding enzyme active sites. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(dichloromethylsulfonyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O4S/c5-4(6)11(9,10)2-1-3(7)8/h4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRSAWZABRDOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)C(Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dichloromethylsulfonyl)propanoic acid typically involves the introduction of the dichloromethylsulfonyl group onto a propanoic acid derivative. One common method involves the reaction of propanoic acid with dichloromethyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

3-(Dichloromethylsulfonyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Dichloromethylsulfonyl)propanoic acid involves its interaction with specific molecular targets. In antifungal applications, it disrupts the ergosterol biosynthesis pathway in fungal cells, leading to cell membrane dysfunction and ultimately cell death . The compound’s anti-inflammatory and antitumor effects are believed to be mediated through the inhibition of specific signaling pathways and transcription factors.

Comparison with Similar Compounds

Key Research Findings

  • Marine-Derived Chlorinated Derivatives (): First natural chlorinated phenylpropanoic acids, highlighting marine actinomycetes as underutilized biosynthetic resources.
  • Aroma Compound Variability (–6): Pineapple varieties differ in 3-(methylthio)propanoic ester concentrations, impacting their unique aroma profiles.
  • Synthetic Antimicrobials (): Non-fluoroquinolone derivatives with quinoline substituents offer alternatives to combat antibiotic resistance.

Q & A

Q. What are the common synthetic routes for 3-(Dichloromethylsulfonyl)propanoic acid, and what reaction conditions optimize yield and purity?

The synthesis typically involves reacting dichloromethylsulfonyl chloride with a propanoic acid derivative under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Reaction parameters such as temperature (room temperature to mild heating), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios are critical. Industrial-scale methods may employ catalytic processes to enhance efficiency, though lab-scale synthesis prioritizes controlled conditions to minimize side reactions .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

Advanced analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and molecular geometry.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Chromatography : HPLC or GC-MS assesses purity by detecting trace impurities or unreacted precursors .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use personal protective equipment (PPE) including gloves, goggles, and lab coats.
  • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Follow guidelines from safety data sheets (SDS) for storage (e.g., amber glass bottles, dry conditions) and disposal. Emergency contacts and spill management procedures should be predefined .

Advanced Research Questions

Q. How do variations in reaction parameters (e.g., temperature, catalyst loading) influence byproduct formation and yield?

Systematic optimization studies (e.g., Design of Experiments, DoE) can identify critical factors. Elevated temperatures may accelerate reaction rates but risk decomposition, while excess base might promote side reactions. Kinetic studies using in-situ FTIR or UV-Vis spectroscopy help monitor intermediate formation and adjust conditions dynamically .

Q. What computational strategies predict the reactivity and stability of this compound under varying pH or solvent environments?

Density Functional Theory (DFT) simulations model electronic properties, acid dissociation constants (pKa), and solvation effects. Molecular dynamics (MD) simulations assess conformational stability in aqueous or organic matrices, aiding in drug design or environmental fate studies .

Q. How can isotopic labeling (e.g., 13^{13}13C, 2^{2}2H) elucidate metabolic or environmental degradation pathways?

Isotope-labeled analogs enable tracing via mass spectrometry or NMR in biological systems. For example, 14^{14}C labeling quantifies biodegradation rates in soil/water systems, while 2^{2}H-labeled compounds study enzymatic transformations in vitro .

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl-containing propanoic acid derivatives?

  • Dose-response profiling : Validate activity thresholds across multiple cell lines or enzyme assays.
  • Structural analogs : Compare with compounds like 3-(5-Chlorothiophen-2-yl)propanoic acid to isolate substituent effects.
  • Mechanistic studies : Use knockout models or competitive binding assays to confirm target specificity .

Methodological Considerations

  • Synthesis Optimization : Pilot-scale reactions with fractional factorial designs balance cost and yield.
  • Data Validation : Cross-reference spectral data with databases like PubChem or EPA DSSTox to ensure consistency .
  • Biological Assays : Include positive/negative controls (e.g., known enzyme inhibitors) to contextualize activity findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Dichloromethylsulfonyl)propanoic acid
Reactant of Route 2
3-(Dichloromethylsulfonyl)propanoic acid

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